1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione
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Overview
Description
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione is a heterocyclic compound that contains a fused furan and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione can be achieved through several methods. One common approach involves the annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to selectively inhibit the post-acid activity of mammalian 20S proteasomes . This inhibition can affect various cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione can be compared with other similar compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives. These compounds share a similar fused ring structure but may differ in their specific functional groups and biological activities . The unique structural features of this compound, such as its trimethyl substitution, contribute to its distinct properties and applications .
List of Similar Compounds
Properties
CAS No. |
129748-28-3 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C10H11NO3/c1-10(2)6-4-5-11(3)8(12)7(6)9(13)14-10/h4-5H,1-3H3 |
InChI Key |
ANFMKCSQXDEJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=O)N(C=C2)C)C(=O)O1)C |
Origin of Product |
United States |
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